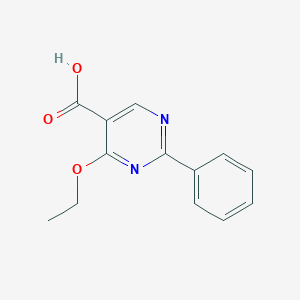

4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPLQDANXTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376920 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136326-10-8 | |

| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for researchers and professionals in the field of drug development.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the pyrimidine ring system via a condensation reaction to form the corresponding ethyl ester. The final step is the hydrolysis of this ester to yield the target carboxylic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

This step involves the condensation of benzamidine with diethyl ethoxymethylenemalonate. The reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

Reaction:

Benzamidine + Diethyl ethoxymethylenemalonate → Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Experimental Procedure:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add benzamidine hydrochloride (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

To this mixture, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise over a period of 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| Benzamidine HCl | 156.61 | 1.0 | - |

| Diethyl ethoxymethylenemalonate | 216.23 | 1.0 | - |

| Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | 272.30 | - | (based on limiting reagent) |

Note: The actual yield will vary depending on the reaction scale and purification efficiency.

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Step 2: Hydrolysis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Reaction:

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate + NaOH → Sodium 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Sodium 4-ethoxy-2-phenylpyrimidine-5-carboxylate + HCl → this compound

Experimental Procedure:

-

Dissolve Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | 272.30 | 1.0 | - |

| Sodium Hydroxide | 40.00 | 2-3 | - |

| This compound | 244.25 | - | (based on limiting reagent) |

Note: The actual yield will be dependent on the efficiency of the hydrolysis and precipitation.

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The protocols outlined are based on established chemical principles for pyrimidine synthesis and ester hydrolysis. Researchers can adapt and optimize these procedures based on their specific laboratory conditions and scale requirements. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

An In-depth Technical Guide on the Core Mechanism of Action of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific information on the mechanism of action for 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. The following guide provides a summary of the known biological activities of structurally related pyrimidine-5-carboxylic acid derivatives to offer potential avenues for future research. The information presented on related compounds should not be directly extrapolated to this compound without experimental validation.

Executive Summary

This compound is a pyrimidine derivative. While the carboxylic acid functional group suggests potential roles in biological systems, such as acting as a ligand for receptors or enzymes, its specific molecular targets and mechanism of action are not currently documented. Research on analogous pyrimidine structures points towards a wide range of biological activities, including but not limited to, kinase inhibition, receptor antagonism, and antimicrobial effects. This guide will summarize these findings to provide a foundational understanding for researchers investigating this specific molecule.

Physicochemical Properties

The presence of a carboxylic acid group enhances the acidity and solubility of the compound in polar solvents, a feature that can be relevant for its pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| CAS Number | 136326-10-8 |

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

Potential Mechanisms of Action Based on Structurally Related Compounds

Several pyrimidine derivatives have been investigated for their therapeutic potential, revealing a variety of mechanisms of action. Below is a summary of findings for related compounds, which may offer insights into the potential biological activities of this compound.

Table 1: Biological Activities of Structurally Related Pyrimidine Derivatives

| Compound Class | Mechanism of Action | Target(s) | Potential Therapeutic Area |

| Pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase (CDK) Inhibition | CDK1, CDK2, CDK4, CDK5, CDK7, CDK9 | Oncology |

| Pyrimidine-5-carbonitrile derivatives | PIM-1 Kinase Inhibition | PIM-1 Serine/Threonine Kinase | Oncology |

| 4-(3-Cyanophenoxy)pyrimidine-5-carboxylic acids | P2Y1 Receptor Antagonism | P2Y1 Receptor | Ischemic Stroke |

| Dihydroxypyrimidine carboxylic acids | Viral Endonuclease Inhibition | Human Cytomegalovirus (HCMV) pUL89 | Antiviral |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Hypolipidemic Agent | Affects de novo lipid synthesizing enzymes | Cardiovascular Disease |

Potential Signaling Pathways

Given that some pyrimidine derivatives are known to be CDK inhibitors, a hypothetical signaling pathway is illustrated below. It is crucial to note that this is a generalized representation of CDK inhibition and has not been experimentally validated for this compound.

Caption: Hypothetical CDK Inhibition Pathway for a Pyrimidine Derivative.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the mechanism of action of this compound, a systematic experimental approach is required. The following outlines a general workflow.

5.1. Initial Target Identification

-

High-Throughput Screening (HTS): Screen the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify potential molecular targets.

-

Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer cell lines, primary cells) to identify a biological phenotype (e.g., apoptosis, cell cycle arrest, anti-inflammatory effects).

5.2. Target Validation and Characterization

-

Biochemical Assays: Once a potential target is identified (e.g., a specific kinase), perform in vitro assays to determine the IC50 or Ki value.

-

Cell-Based Assays: Validate the target engagement in a cellular context. For example, if a kinase is the target, assess the phosphorylation of its downstream substrates in cells treated with the compound.

-

Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target protein and determine binding affinity and kinetics.

5.3. Pathway Analysis

-

Western Blotting: Analyze the effect of the compound on key signaling proteins within the suspected pathway.

-

Gene Expression Profiling: Use techniques like RNA-sequencing to understand the global transcriptional changes induced by the compound.

Below is a generalized workflow for target identification and validation.

Caption: General Experimental Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. Based on the activities of structurally related compounds, it is plausible that this molecule could function as a kinase inhibitor, receptor antagonist, or in other biological roles. The experimental workflow outlined in this document provides a roadmap for researchers to systematically investigate its biological function. Further studies are warranted to determine the specific molecular targets and signaling pathways modulated by this compound, which will be essential for understanding its therapeutic potential.

In-Depth Technical Guide: 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic Acid (CAS Number 136326-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential biological significance of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS No. 136326-10-8). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available computed data and draws logical inferences from structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This document aims to serve as a foundational resource for researchers interested in the potential applications of this specific molecule in drug discovery and development.

Chemical Structure and Identification

4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with an ethoxy group at the 4th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 5th position.

Chemical Structure:

Caption: Chemical structure of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid.

Physicochemical Properties

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H12N2O3 | [1][2] |

| Molecular Weight | 244.25 g/mol | [1][2] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 244.08479225 u | [1] |

| Monoisotopic Mass | 244.08479225 u | [1] |

| Topological Polar Surface Area | 72.3 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

| Complexity | 279 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Note: These properties are computationally derived and have not been experimentally verified.

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS 136326-10-8) is not explicitly described in the reviewed literature. However, based on general synthetic methods for substituted pyrimidine-5-carboxylic esters, a plausible synthetic route can be proposed. One common approach involves the condensation of an amidine with a three-carbon building block.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of benzamidine with a suitably substituted three-carbon electrophile, followed by the introduction or modification of the ethoxy and carboxylic acid functionalities. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid were found in the searched literature. For structural elucidation and confirmation, the following spectral characteristics would be anticipated:

-

¹H NMR: Signals corresponding to the protons of the phenyl group, the ethoxy group (a quartet and a triplet), and a singlet for the proton at the 6-position of the pyrimidine ring. The carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the phenyl group, the ethoxy group, and the carboxylic acid carbonyl.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the carboxylic acid, C-O stretching of the ether, C=N and C=C of the aromatic rings, and O-H stretching of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (244.25 g/mol ).

Biological Activity and Potential Applications

While the specific biological activity of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid has not been reported, the pyrimidine core is a key structural motif in a vast array of biologically active compounds. Pyrimidine derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities.

General Biological Activities of Pyrimidine Derivatives:

-

Anticancer: Many pyrimidine analogs are utilized as antimetabolites in cancer chemotherapy.

-

Antimicrobial: The pyrimidine scaffold is present in numerous antibacterial and antifungal agents.

-

Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

-

Cardiovascular: Some pyrimidine-based compounds have shown effects on the cardiovascular system.

Given the structural features of 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid, it could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent. The presence of the carboxylic acid group could facilitate interactions with biological targets through hydrogen bonding.

Caption: Potential therapeutic areas for pyrimidine derivatives.

Experimental Protocols

As no specific experimental studies involving 4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid were identified, detailed experimental protocols cannot be provided at this time. Researchers interested in evaluating this compound would need to develop and validate their own protocols for synthesis, purification, characterization, and biological testing.

General Workflow for Biological Screening:

Caption: A general workflow for the screening of novel compounds.

Conclusion

4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid (CAS 136326-10-8) is a chemical entity with a core pyrimidine structure that suggests potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a summary of its computed properties and places it within the broader context of pyrimidine chemistry and pharmacology. Further research, including its synthesis, spectroscopic characterization, and comprehensive biological screening, is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

The Structure-Activity Relationship of 2-Phenylpyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the 2-phenylpyrimidine scaffold, a privileged structure in medicinal chemistry, reveals key insights into its structure-activity relationships (SAR) across various therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SAR, detailed experimental protocols for lead optimization, and visualizations of relevant biological pathways.

The 2-phenylpyrimidine core is a versatile pharmacophore that has been successfully employed in the development of potent and selective inhibitors for a range of biological targets, including fungal enzymes, protein kinases, and telomerase. Understanding the intricate relationship between the structural modifications of this scaffold and the resulting biological activity is paramount for the rational design of novel therapeutics. This technical guide delves into the SAR of 2-phenylpyrimidine derivatives in three key therapeutic areas: antifungal, Bruton's tyrosine kinase (BTK) inhibition, and anticancer applications.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A series of 2-phenylpyrimidine derivatives have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The SAR studies in this area have focused on optimizing the substitutions on both the phenyl and pyrimidine rings to enhance antifungal potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 2-phenylpyrimidine derivatives against a panel of pathogenic fungi.[1]

| Compound ID | R1 (Phenyl Ring) | R2 (Pyrimidine Ring) | C. albicans (ATCC 90028) | C. glabrata (ATCC 2001) | C. krusei (ATCC 6258) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 750) |

| A1 | H | H | >64 | >64 | >64 | >64 | >64 |

| A9 | 3-F | H | 8 | 16 | 32 | 16 | 8 |

| C1 | 3-F | 4-F-Phenyl | 4 | 8 | 16 | 8 | 4 |

| C2 | 3-F | 4-Cl-Phenyl | 2 | 4 | 8 | 4 | 2 |

| C3 | 3-F | 4-Br-Phenyl | 1 | 2 | 4 | 2 | 1 |

| C4 | 3-F | 4-I-Phenyl | 2 | 4 | 8 | 4 | 2 |

| C6 | 3-F | 4-t-Butyl-Phenyl | 0.5 | 1 | 2 | 1 | 0.5 |

| Fluconazole | - | - | 1 | 16 | 64 | 2 | 4 |

Data synthesized from publicly available research literature.

SAR Insights:

-

A fluorine atom at the 3-position of the phenyl ring (Ring A) is beneficial for activity.

-

Substitution at the 4-position of the second phenyl ring (attached to the pyrimidine, Ring B) significantly influences potency.

-

Halogen substituents at the 4-position of Ring B generally enhance activity, with bromine showing optimal results among the halogens.

-

A bulky hydrophobic group, such as a tert-butyl group, at the 4-position of Ring B leads to a significant increase in antifungal activity, as seen in compound C6 .[1]

Signaling Pathway: Fungal Ergosterol Biosynthesis

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by 2-phenylpyrimidine-based CYP51 inhibitors.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the 2-phenylpyrimidine compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Experimental Workflow:

Detailed Methodology:

-

Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

-

Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

-

Assay Procedure: 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the fungal inoculum is added to each well. The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Targeted Approach for B-Cell Malignancies

2-Phenylpyrimidine derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.

Quantitative Structure-Activity Relationship Data

The following table presents the in vitro inhibitory activity of key 2-phenylpyrimidine derivatives against the BTK enzyme and their anti-proliferative effects on B-cell leukemia cell lines.[2]

| Compound ID | R (Aniline Moiety) | BTK Inhibition (%) @ 100 nM | HL60 IC50 (µM) | Raji IC50 (µM) | Ramos IC50 (µM) |

| 11e | 3-Fluorophenylcarbamoyl | 83.9 | 10.21 | 15.67 | 12.43 |

| 11g | 3-Methylphenylcarbamoyl | 82.76 | 3.66 | 6.98 | 5.39 |

| 11h | 4-Fluorophenylcarbamoyl | 83.2 | 8.99 | 11.23 | 9.87 |

| Ibrutinib | - | 99.4 | 5.12 | 14.5 | 7.81 |

Data synthesized from publicly available research literature.

SAR Insights:

-

The presence of a phenylcarbamoyl substituent on the C-4 aniline moiety of the pyrimidine core is important for activity.

-

The position and nature of the substituent on the phenylcarbamoyl ring influence both enzyme inhibition and anti-proliferative activity.

-

A methyl group at the 3-position of the phenylcarbamoyl ring (compound 11g ) confers the most potent anti-proliferative activity across the tested cell lines, even surpassing the positive control, ibrutinib, against Raji cells.[2]

Signaling Pathway: BTK in B-Cell Receptor Signaling

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the role of BTK, which is inhibited by 2-phenylpyrimidine derivatives.

Experimental Protocols

The inhibitory activity of the compounds against the BTK enzyme is determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation: Test compounds are serially diluted in kinase buffer. Recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are also prepared in kinase buffer.

-

Kinase Reaction: The kinase reaction is performed in a 384-well plate by mixing the test compound, BTK enzyme, and substrate. The reaction is initiated by the addition of ATP. The final reaction mixture is incubated at room temperature for 60 minutes.

-

Signal Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Following a 40-minute incubation, Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.

-

Data Analysis: The percentage of BTK inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Methodology:

-

Cell Seeding: B-cell leukemia cell lines (e.g., HL60, Raji, Ramos) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 2-phenylpyrimidine derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anticancer Activity: Targeting Telomerase

Certain 2-phenylpyrimidine-coumarin hybrids have demonstrated potent anticancer activity by inhibiting telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortalization in cancer cells.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of a series of 2-phenylpyrimidine coumarin derivatives against various cancer cell lines.[3]

| Compound ID | R (Phenyl Ring) | CNE2 IC50 (µM) | KB IC50 (µM) | Cal27 IC50 (µM) |

| 1 | H | 15.32 | 21.45 | 18.76 |

| 7 | 3-OH | 8.76 | 10.98 | 9.23 |

| 13 | 3-O-SO2-C6H4-N(CH3)2 | 1.92 | 3.72 | 1.97 |

| Adriamycin | - | 0.87 | 1.12 | 0.95 |

Data synthesized from publicly available research literature.

SAR Insights:

-

The coumarin moiety fused with the pyrimidine ring is a key structural feature.

-

Substitution on the 2-phenyl ring significantly impacts the anticancer activity.

-

A hydroxyl group at the 3-position of the phenyl ring enhances potency compared to the unsubstituted analog.

-

The introduction of a 4-(dimethylamino)benzenesulfonate group at the 3-hydroxyl position (compound 13 ) dramatically increases the anti-proliferative activity, highlighting the importance of this substituent for potent telomerase inhibition.[3]

Mechanism of Action: Telomerase Inhibition

The diagram below illustrates the mechanism of telomere maintenance by telomerase and its inhibition by 2-phenylpyrimidine-coumarin derivatives.

Experimental Protocol: Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the 2-phenylpyrimidine coumarin derivatives against cancer cell lines is determined using the MTT assay, as described in section 2.3.2. The specific cell lines used include CNE2 (human nasopharyngeal carcinoma), KB (human oral carcinoma), and Cal27 (human tongue squamous cell carcinoma).

Conclusion

The 2-phenylpyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a diverse range of biological targets. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the design and optimization of next-generation 2-phenylpyrimidine-based drugs. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

This technical guide provides an in-depth exploration of the spectroscopic methodologies for the structural elucidation and characterization of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to ensure a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Molecular Blueprint

This compound (CAS No. 136326-10-8) is a substituted pyrimidine derivative with a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol .[1][2][3] The structural complexity, arising from the fusion of a phenyl ring, a pyrimidine core, an ethoxy group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is the cornerstone of this process, providing a non-destructive means to probe the molecular architecture and confirm its identity and purity.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the title compound. Each section explains the rationale behind the technique, outlines a robust experimental protocol, and interprets the expected data, demonstrating how each method contributes to a holistic structural confirmation.

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Principle & Application: ¹H NMR spectroscopy probes the hydrogen nuclei within the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to distinguish between protons in different parts of the molecule, such as the phenyl ring, pyrimidine ring, and ethoxy group. Coupling patterns (splitting) reveal the number of neighboring protons, helping to establish connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Expected Spectrum:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[4] |

| Pyrimidine H-6 | 8.8 - 9.2 | Singlet | 1H | This proton is adjacent to two nitrogen atoms in the aromatic ring, leading to significant deshielding. |

| Phenyl H-2', H-6' | 8.2 - 8.5 | Multiplet (dd) | 2H | These protons are ortho to the electron-withdrawing pyrimidine ring, causing a downfield shift. |

| Phenyl H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet | 3H | These meta and para protons of the phenyl ring are in a more typical aromatic region. |

| Ethoxy (-OCH₂CH₃) | 4.4 - 4.6 | Quartet (q) | 2H | The methylene protons are deshielded by the adjacent oxygen atom and are split by the three methyl protons. |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region and are split by the two methylene protons. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Application: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment (e.g., sp², sp³, carbonyl, etc.).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

-

Data Acquisition: Acquire the spectrum on the same spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm.

-

Data Interpretation and Expected Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 165 - 175 | Carbonyl carbons of carboxylic acids are highly deshielded.[4] |

| Pyrimidine C-4 | 160 - 165 | This carbon is attached to both a nitrogen and the electron-donating ethoxy group. |

| Pyrimidine C-2 | 158 - 162 | This carbon is bonded to two nitrogen atoms and the phenyl group. |

| Pyrimidine C-6 | 155 - 160 | This carbon is adjacent to two nitrogen atoms. |

| Phenyl C-1' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyrimidine. |

| Phenyl C-2', C-3', C-4', C-5', C-6' | 128 - 132 | Aromatic carbons of the phenyl ring. |

| Pyrimidine C-5 | 110 - 115 | This carbon is attached to the electron-withdrawing carboxylic acid group. |

| Ethoxy (-OC H₂CH₃) | 60 - 65 | The methylene carbon is attached to the deshielding oxygen atom. |

| Ethoxy (-OCH₂C H₃) | 14 - 16 | The terminal methyl carbon is in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Application: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying the presence of groups like O-H (from the carboxylic acid), C=O (carbonyl), C-O (ether), and C=N/C=C (aromatic rings).

Caption: Key Functional Group Regions in the IR Spectrum.

Experimental Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance vs. wavenumber (cm⁻¹).

-

Data Interpretation and Expected Absorptions:

| **Wavenumber (cm⁻¹) ** | Vibration | Functional Group | Significance |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (-COOH) | This characteristically broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |

| ~3100 - 3000 | C-H stretch (sp²) | Aromatic (Phenyl/Pyrimidine) | Confirms the presence of aromatic C-H bonds. |

| ~2980 - 2850 | C-H stretch (sp³) | Aliphatic (Ethoxy) | Indicates the C-H bonds of the ethyl group. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp band confirming the carbonyl group. Conjugation with the pyrimidine ring may shift this slightly.[4] |

| ~1600, ~1580, ~1470 | C=C and C=N stretch | Aromatic Rings | These absorptions are characteristic of the phenyl and pyrimidine ring systems. |

| ~1300 - 1200 (strong) | C-O stretch | Ether (Ar-O-C) & Acid (C-O) | A strong band associated with the C-O single bonds of the ethoxy group and the carboxylic acid.[5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Principle & Application: UV-Vis spectroscopy probes the electronic transitions within a molecule. Conjugated systems, such as the phenyl-pyrimidine core, absorb UV or visible light to promote electrons to higher energy orbitals (π → π* transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent like ethanol or methanol.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Scan the absorbance from approximately 200 to 400 nm.

-

Data Interpretation and Expected Spectrum: The extensive conjugation involving the phenyl ring and the pyrimidine ring is expected to produce strong UV absorptions.

-

λ_max ≈ 250-280 nm: This strong absorption band can be attributed to the π → π* electronic transitions within the highly conjugated 2-phenylpyrimidine system.[6][7]

-

λ_max ≈ 300-340 nm: A second, possibly weaker, band may appear at a longer wavelength due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms, as well as extended conjugation with the carboxylic acid group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Application: Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Interpretation and Expected Results:

-

Molecular Ion Peak: The primary piece of information is the molecular weight. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula C₁₃H₁₂N₂O₃.

-

Expected [M+H]⁺ (positive ion mode): m/z 245.0921

-

Expected [M-H]⁻ (negative ion mode): m/z 243.0775

-

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, key structural components can be verified.

Caption: Plausible Fragmentation Pathways in Negative Ion Mode MS.

Key Expected Fragments:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 199.

-

Loss of C₂H₄ (28 Da): Cleavage of the ethoxy group can result in the loss of ethylene, yielding a fragment at m/z 215.

-

Loss of the Phenyl group (77 Da): Cleavage of the bond between the pyrimidine and phenyl rings would produce a fragment corresponding to the loss of a phenyl radical.

-

Loss of the Carboxyl group (45 Da): Fragmentation resulting in the loss of the entire -COOH group.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is definitively achieved through the congruent analysis of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides the complete carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of all key functional groups, most notably the characteristic carboxylic acid dimer. UV-Vis spectroscopy verifies the conjugated aromatic system, and high-resolution mass spectrometry provides an exact molecular formula while its fragmentation patterns corroborate the major structural subunits.

Together, these techniques provide a self-validating system of data, creating an unambiguous and comprehensive spectroscopic profile essential for quality control, regulatory submission, and further research in the field of medicinal chemistry and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Uncharted Territory: The Therapeutic Potential of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

An exploration into the hypothetical therapeutic landscape of a novel pyrimidine derivative, drawing insights from structurally related compounds.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the potential therapeutic targets of the novel chemical entity, 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. A comprehensive review of publicly available scientific literature and databases reveals a significant finding: there is currently no published research detailing the specific biological activity, mechanism of action, or therapeutic targets of this compound.

Consequently, this document cannot provide quantitative data, experimental protocols, or established signaling pathways directly associated with this compound. However, to provide a valuable contextual framework for researchers, this guide will explore the documented therapeutic targets of structurally analogous pyrimidine-5-carboxylic acid derivatives. By examining the bioactivity of these related molecules, we can hypothesize potential avenues of investigation for this compound, while explicitly acknowledging the speculative nature of this approach. This guide serves not as a definitive analysis, but as a foundational resource to inspire and direct future research into this uncharted scientific domain.

I. Introduction to this compound

This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The presence of a carboxylic acid group, an ethoxy moiety, and a phenyl ring suggests the potential for diverse molecular interactions and a range of pharmacological activities. Despite its intriguing structure, its biological profile remains uncharacterized in the public domain.

II. Potential Therapeutic Targets Inferred from Analogous Compounds

While direct data is absent, the broader family of pyrimidine derivatives has been extensively studied, revealing a spectrum of therapeutic applications. The following sections summarize key targets of structurally related compounds, offering plausible starting points for the investigation of this compound.

A. Dihydroorotate Dehydrogenase (DHODH) Inhibition and Anti-inflammatory/Antiproliferative Effects

One of the most well-established targets for pyrimidine derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Signaling Pathway:

Caption: DHODH Inhibition Pathway.

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells. This mechanism underlies the therapeutic effects of drugs like Leflunomide and Teriflunomide, which are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against DHODH.

Hypothetical Experimental Workflow:

Caption: Experimental Workflow for DHODH Inhibition.

B. Other Potential Kinase and Receptor Targets

The pyrimidine core is a versatile scaffold that has been incorporated into inhibitors of various other enzymes and receptors.

Table 1: Potential Targets of Pyrimidine Derivatives

| Target Class | Specific Example | Potential Therapeutic Application |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology, Ophthalmology | |

| Janus Kinase (JAK) | Inflammation, Autoimmune Diseases | |

| G-protein Coupled Receptors (GPCRs) | P2Y Receptors | Thrombosis, Inflammation |

| Cannabinoid Receptors | Pain, Neurological Disorders | |

| Other Enzymes | Cyclooxygenase (COX) | Inflammation, Pain |

III. Proposed Future Directions and Methodologies

To elucidate the therapeutic potential of this compound, a systematic investigational approach is recommended.

Logical Relationship of Investigation:

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid

Abstract: Pyrimidine derivatives form the backbone of numerous therapeutic agents and functional materials, making a profound understanding of their three-dimensional structure essential for rational drug design and materials engineering. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, a representative molecule of this vital chemical class. While the definitive crystal structure of this specific compound is not yet publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD), this document serves as an in-depth technical roadmap for researchers undertaking its characterization. We will proceed from first principles, covering synthesis and crystallization, the core workflow of single-crystal X-ray diffraction (SC-XRD), the critical analysis of intermolecular interactions, and the application of complementary analytical techniques. The causality behind each experimental choice is explained, ensuring that the described protocols are robust and self-validating, reflecting the best practices in modern chemical crystallography.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is a core component of nucleobases in DNA and RNA and is found in a wide array of approved drugs, including antibacterial, anticancer, and antiviral agents. The physicochemical properties, biological activity, and solid-state behavior of these molecules are dictated by their three-dimensional structure and the intricate network of intermolecular interactions they form in the crystalline state.

This compound (Molecular Formula: C₁₃H₁₂N₂O₃) combines several key functional groups that are expected to govern its crystal packing: a carboxylic acid moiety, a strong hydrogen bond donor and acceptor; a phenyl ring, capable of π-π stacking; an ethoxy group, which influences solubility and conformation; and the pyrimidine core itself, which can participate in various non-covalent interactions. Elucidating its crystal structure is therefore not merely an academic exercise but a critical step in understanding its potential for pharmaceutical development, enabling predictions of properties like solubility, stability, and bioavailability.

This guide provides the complete workflow for a researcher to perform this analysis from the ground up.

Part I: Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Route

While multiple synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a β-keto ester equivalent with an amidine. For our target molecule, a plausible route would involve the reaction of benzamidine with an appropriate diethyl ethoxymethylenemalonate derivative, followed by selective hydrolysis. The purity of the final compound must be rigorously confirmed (>98%) by techniques such as High-Performance Liquid Chromatography (HPLC), ¹H NMR, and Mass Spectrometry before proceeding to crystallization.

Experimental Protocol: Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions with no significant defects—is often the most challenging step. The carboxylic acid moiety in the target molecule suggests strong hydrogen-bonding potential, which can sometimes lead to rapid precipitation rather than slow, ordered crystal growth. The strategy, therefore, is to carefully control the rate of supersaturation.

Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of ~5-10 mg of purified this compound in a range of solvents (0.5 mL each) at room temperature and with gentle heating. Candidate solvents include ethanol, methanol, ethyl acetate, acetone, acetonitrile, and dichloromethane. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent (or a binary solvent mixture, e.g., ethanol/water) by gently heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

-

Monitoring and Harvesting: Monitor the vial daily. Crystals should appear over several days to a week. Once crystals of suitable size have formed, carefully harvest them using a nylon loop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Causality Insight: The slow evaporation technique is chosen for its simplicity and effectiveness. Piercing the cap is a crucial control step; a larger hole leads to faster evaporation and often results in a polycrystalline powder, whereas a smaller hole slows the process, allowing fewer nucleation sites to grow into larger, more ordered crystals.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. It allows for the measurement of bond lengths, bond angles, and the elucidation of intermolecular interactions that define the crystal lattice.

The SC-XRD Workflow

The process follows three fundamental steps: data collection, structure solution and refinement, and analysis.

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: From Data to Structure

Step 1: Data Collection The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it. A series of diffraction images are collected, each corresponding to a small rotation angle.[1][2][3]

Step 2: Data Processing Specialized software (e.g., CrysAlisPro, APEX, or XDS) is used to process the raw images.

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type.[2]

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: Data from all images are scaled to a common reference frame, and symmetry-equivalent reflections are averaged to produce a final, unique set of reflection data. The output is typically a file with h, k, l indices and their corresponding intensities (I) and standard uncertainties (σ(I)).

Step 3: Structure Solution The "phase problem" is the central challenge in crystallography: the detector measures intensities (which are proportional to the amplitude squared of the diffracted waves), but the phase information is lost. For small molecules like our target compound, Direct Methods are the standard approach to solving this problem. These methods use statistical relationships between the phases of the strongest reflections to generate an initial structural model. Software like SHELXT or SIR is commonly used for this step.

Step 4: Structure Refinement The initial model from direct methods is an approximation. Refinement is an iterative process of adjusting the atomic positions, and their displacement parameters (describing thermal motion), to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using full-matrix least-squares refinement with programs like SHELXL. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.

Step 5: Finalization and Validation Hydrogen atoms are typically located in the difference Fourier map and refined. The final model is then validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets publication standards. The final output is a Crystallographic Information File (CIF) , a standard text file format that contains all information about the crystal, the experiment, and the final atomic coordinates.

Expected Crystallographic Data

Based on typical organic molecules, a hypothetical data summary for this compound is presented below. Researchers determining the actual structure would replace these values with their experimental results.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a, b, c (Å) | 8.1, 12.5, 15.3 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 98.5 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 1530 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 (final) | < 0.05 | A key indicator of the quality of the final model. |

| wR2 (final) | < 0.12 | Another indicator of the refinement quality. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

Part III: Analysis of Intermolecular Interactions

The power of crystallography lies not just in defining the molecule itself, but in revealing how molecules interact with each other. For this compound, we anticipate a rich network of non-covalent interactions.

Hydrogen Bonding

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the molecules will form a classic carboxylic acid dimer via a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif. This is one of the most common and stable supramolecular synthons in crystal engineering.

Figure 2: Hypothesized R²₂(8) hydrogen-bonded carboxylic acid dimer.

π-π Stacking and Other Interactions

The planar phenyl and pyrimidine rings are expected to engage in π-π stacking interactions, likely in an offset or parallel-displaced fashion, to stabilize the crystal packing. Additionally, weaker C-H···O or C-H···N hydrogen bonds involving the ethoxy group or aromatic C-H donors may further direct the three-dimensional architecture. Hirshfeld surface analysis, a powerful computational tool, can be employed on the final CIF data to visualize and quantify these varied intermolecular contacts.

Part IV: Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, it must be complemented by other techniques to confirm the bulk identity and purity of the material.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) is essential to confirm the covalent structure of the synthesized molecule, ensuring the correct connectivity of all atoms. The number of signals, their chemical shifts, and splitting patterns must match the proposed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the solid sample provides key information about the functional groups. A broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) would be characteristic of the hydrogen-bonded carboxylic acid dimer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound, matching the calculated exact mass of C₁₃H₁₂N₂O₃.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides the precise melting point of the crystalline material, which is a key indicator of purity. It can also reveal the existence of different polymorphic forms if they exist.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is used to determine the thermal stability of the compound and to check for the presence of residual solvent or water in the crystal lattice.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates organic synthesis, meticulous crystallization, and advanced analytical techniques. This guide has outlined a complete and robust workflow, grounded in established crystallographic principles and best practices. By following this technical roadmap, researchers can confidently approach the structural elucidation of this molecule, or any similar novel organic compound. The resulting structural insights—from the precise intramolecular geometry to the complex network of intermolecular forces—are indispensable for advancing the fields of drug discovery and materials science, providing the foundational knowledge required to rationally engineer molecules with desired functions and properties.

References

The Dawn of a New Era in Drug Discovery: Unlocking the Therapeutic Potential of Pyrimidine and Pyrimidopyrimidine Analogs

A comprehensive guide for researchers and drug development professionals on the synthesis, biological evaluation, and therapeutic targeting of novel pyrimidine-based compounds.

In the ever-evolving landscape of medicinal chemistry, pyrimidine and its fused analog, pyrimidopyrimidine, have emerged as privileged scaffolds, forming the core of numerous clinically approved drugs and promising therapeutic candidates. Their inherent ability to mimic the purine bases of DNA and RNA allows them to interact with a wide array of biological targets, making them a focal point in the quest for novel treatments for cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth exploration of the discovery and development of novel pyrimidine and pyrimidopyrimidine analogs, offering detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of key signaling pathways to empower researchers in this dynamic field.

The therapeutic versatility of pyrimidine-based compounds stems from their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their pharmacological properties.[1][2] This has led to the development of potent and selective inhibitors of various enzyme families, particularly protein kinases, which play a central role in cellular signaling and are often dysregulated in disease.[3][4] Furthermore, the exploration of pyrimidopyrimidine analogs has opened new avenues for targeting a diverse range of biological processes, from viral replication to inflammatory responses.[5]

This guide will delve into the core aspects of discovering these novel analogs, beginning with an overview of synthetic strategies, followed by a detailed examination of the experimental protocols for their biological evaluation. A significant portion of this document is dedicated to the presentation of quantitative data in a structured format to facilitate comparative analysis. Finally, we will visualize the intricate signaling pathways and experimental workflows using Graphviz to provide a clear and concise understanding of the underlying mechanisms of action and research methodologies.

Synthetic Strategies: Building the Foundation for Discovery

The synthesis of novel pyrimidine and pyrimidopyrimidine analogs is a cornerstone of the discovery process. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalyzed cross-coupling methods.[5][6][7] A general and widely used approach for the synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. For pyrimidopyrimidine systems, a common strategy is the annulation of a pyrimidine ring onto an existing pyrimidine precursor.

General Experimental Protocol for the Synthesis of a 2,4,6-trisubstituted Pyrimidine Derivative:

A representative synthetic procedure involves the reaction of a chalcone with guanidine hydrochloride in the presence of a base.

-

Materials: Substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), sodium hydroxide (2 mmol), ethanol (20 mL).

-

Procedure: To a solution of the substituted chalcone in ethanol, guanidine hydrochloride and sodium hydroxide are added. The reaction mixture is refluxed for 6-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,6-diarylpyrimidine.[6]

Biological Evaluation: From In Vitro Assays to In Vivo Efficacy

The biological evaluation of newly synthesized pyrimidine and pyrimidopyrimidine analogs is a critical step in identifying promising drug candidates. A battery of in vitro and in vivo assays are employed to assess their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assays

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, in vitro kinase inhibition assays are fundamental to their characterization. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:

This protocol describes a common method for measuring kinase activity.

-

Materials: Kinase enzyme, biotinylated substrate peptide, ATP, HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665), assay buffer, and test compounds.

-

Procedure: The kinase reaction is performed by incubating the kinase, substrate, ATP, and varying concentrations of the test compound in the assay buffer. The reaction is allowed to proceed for a specific time at a controlled temperature. Following the incubation, the HTRF detection reagents are added to stop the reaction and initiate the detection process. The plate is then read on an HTRF-compatible plate reader, and the IC50 values are calculated from the resulting dose-response curves.[8]

Cell Viability and Cytotoxicity Assays

To assess the anti-proliferative effects of the synthesized compounds on cancer cells, cell viability assays are routinely performed. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol for the MTT Cell Viability Assay:

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals. The medium is then removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.[2][9][10]

In Vivo Efficacy Studies

Promising compounds identified from in vitro assays are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

General Protocol for a Xenograft Mouse Model of Cancer:

-

Procedure: Human cancer cells are subcutaneously injected into immunodeficient mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the tumors are excised and weighed, and further analysis, such as histopathology and biomarker analysis, can be performed.[11][12][13]

Quantitative Data Summary

The following tables summarize the quantitative biological data for a selection of novel pyrimidine and pyrimidopyrimidine analogs from recent literature.

Table 1: In Vitro Kinase Inhibitory Activity of Novel Pyrimidine Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 1a | EGFR | 15 | [8] |

| Compound 1b | VEGFR-2 | 25 | [14] |

| Compound 1c | CDK2 | 50 | [15] |

| Compound 1d | BRK/PTK6 | 25 | [16] |

| Compound 1e | JAK1 | 3.5 | [17] |

Table 2: In Vitro Anti-proliferative Activity of Novel Pyrimidine Analogs against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 2a | MCF-7 (Breast Cancer) | 0.85 | [18] |

| Compound 2b | A549 (Lung Cancer) | 1.2 | [2] |

| Compound 2c | HCT116 (Colon Cancer) | 2.5 | [13] |

| Compound 2d | GIN8 (Glioblastoma) | 11.2 | [19] |

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, we have created diagrams using the DOT language.

Signaling Pathways

Experimental Workflows

Future Directions and Conclusion

The fields of pyrimidine and pyrimidopyrimidine chemistry continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel biological targets, and the use of computational methods to guide drug design.[11] The structure-activity relationship (SAR) studies will remain a important aspect of this process, enabling the rational design of compounds with improved efficacy and safety profiles.[12][20]

This technical guide has provided a comprehensive overview of the core principles and methodologies involved in the discovery of novel pyrimidine and pyrimidopyrimidine analogs. By providing detailed experimental protocols, structured quantitative data, and clear visualizations of complex biological processes, we aim to equip researchers with the knowledge and tools necessary to advance this exciting field of drug discovery. The continued exploration of these versatile scaffolds holds immense promise for addressing unmet medical needs and improving human health.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. jchemrev.com [jchemrev.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

Initial Screening of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid: A Technical Guide to Unveiling Bioactivity

This guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid. As a member of the pyrimidine class of heterocyclic compounds, which are integral to the structure of nucleic acids and various therapeutic agents, this molecule holds significant potential for diverse pharmacological activities.[1][2][3][4] Pyrimidine derivatives have been extensively reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] This document outlines a logical, multi-tiered screening cascade, commencing with in silico predictive modeling and progressing through a series of robust in vitro assays to identify and characterize the compound's primary biological effects.

Part 1: Foundational Strategy - A Tiered Approach to Bioactivity Screening

The initial assessment of a novel chemical entity necessitates a strategic and resource-conscious approach. A tiered screening process, beginning with computational methods and advancing to more complex biological assays, allows for the early identification of promising activities while minimizing compound expenditure and laboratory time. This strategy is built on a foundation of scientific integrity, ensuring that each step provides validated data to inform the subsequent stages of investigation.

The Rationale for a Phased Investigation

A phased approach to bioactivity screening is a field-proven methodology that enhances the efficiency of drug discovery.[6] By initiating the process with in silico predictions, we can generate initial hypotheses about the compound's potential biological targets and mechanisms of action without committing to resource-intensive wet lab experiments.[7][8] Positive in silico findings then guide the selection of appropriate in vitro assays, creating a data-driven path to bioactivity confirmation. This logical progression from prediction to validation is central to a trustworthy and effective screening campaign.

Figure 1: A tiered workflow for the initial bioactivity screening of a novel compound.

Part 2: In Silico and Physicochemical Characterization

The journey to understanding the bioactivity of this compound begins with a thorough in silico and physicochemical assessment. These initial steps are crucial for predicting potential biological activities and ensuring the compound is suitable for in vitro testing.

In Silico Bioactivity Prediction

Computational tools provide a powerful and cost-effective means of generating initial hypotheses about a small molecule's biological properties.[7][8] By leveraging databases of known compounds and their biological targets, these methods can predict potential activities and guide the design of subsequent wet-lab experiments.

-

Compound Preparation:

-

Generate a 2D structure of this compound using chemical drawing software.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Target Prediction using Ligand-Based and Structure-Based Approaches:

-

Ligand-Based Virtual Screening: Utilize platforms like PharmMapper or SuperPred to identify potential protein targets by comparing the compound's pharmacophore to a database of known ligands.

-

Structure-Based Virtual Screening (if a putative target is identified): Employ molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and pose of the compound within the active site of a potential target protein.

-

-

ADMET Prediction:

-

Assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using tools like SwissADME or pkCSM to predict its drug-likeness and potential liabilities.

-

Physicochemical Characterization

Understanding the fundamental physicochemical properties of this compound is a prerequisite for reliable in vitro testing. These properties influence the compound's solubility, stability, and handling in biological assays.

| Property | Method | Importance |